4-Ethoxy-3-(trifluoromethyl)benzyl bromide

Beschreibung

4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS: 1206593-30-7) is a substituted benzyl bromide featuring an ethoxy (-OCH₂CH₃) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the meta position (C3) on the benzene ring. Its molecular formula is C₁₀H₁₀BrF₃O, with a molecular weight of 289.09 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and biochemicals, where its trifluoromethyl group enhances lipophilicity and metabolic stability . It is commercially available in varying scales (5–10 g) for research and industrial applications .

The ethoxy group acts as an electron-donating substituent via resonance, while the trifluoromethyl group is a strong electron-withdrawing moiety. This electronic duality influences reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules .

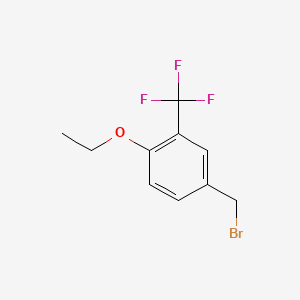

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKSECNCUGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known to be a useful building block in the synthesis of various compounds, suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a benzylic bromide, and such compounds typically undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom.

Biochemical Pathways

As a building block in the synthesis of various compounds, it could potentially influence a wide range of biochemical pathways depending on the final products of its reactions.

Result of Action

As a building block in the synthesis of various compounds, its effects would likely depend on the properties of these final products.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity in chemical reactions could be affected by the solvent used, the temperature at which the reaction is carried out, and the presence of catalysts or inhibitors.

Biochemische Analyse

Biochemical Properties

4-Ethoxy-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it a useful reagent for modifying biomolecules . This compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to alterations in cellular function . Additionally, this compound can affect the expression of genes related to cell growth and differentiation, impacting overall cellular behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular function. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, affecting DNA and RNA synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effectiveness in experimental studies.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its biochemical mechanisms.

Biologische Aktivität

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is a synthetic organic compound with significant biological activity, particularly in biochemical research and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11H10BrF3O

Molecular Weight : 303.1 g/mol

CAS Number : 1206593-30-7

The compound features an ethoxy group and a trifluoromethyl group attached to a benzyl bromide structure, which enhances its reactivity and potential biological interactions.

This compound acts primarily through nucleophilic substitution reactions , where the bromine atom is replaced by nucleophiles in various biochemical pathways. This mechanism allows the compound to modify biomolecules, influencing enzyme activity and cellular responses.

Biochemical Pathways

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, affecting metabolic pathways crucial for cellular function. For instance, it may interact with enzymes involved in signal transduction and metabolic regulation.

- Cell Signaling : It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can exhibit various effects on different cell types:

- Apoptosis Induction : In studies involving breast cancer cells (MDA-MB-231), compounds similar to this compound demonstrated the ability to induce apoptosis, as evidenced by increased caspase-3 activity at specific concentrations .

- Microtubule Destabilization : Certain derivatives have shown effectiveness in inhibiting microtubule assembly, suggesting potential applications in cancer treatment by disrupting mitotic processes .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may have minimal toxicity while facilitating the study of its biochemical interactions.

- High Doses : Increased dosages can lead to pronounced cellular effects, including morphological changes in cancer cells and enhanced apoptotic markers .

Case Studies

Safety and Toxicity

This compound poses certain health risks:

- Irritation : It can cause burns to skin and eyes upon contact, necessitating immediate medical attention in case of exposure .

- Respiratory Effects : Inhalation may lead to respiratory irritation and inflammation of lung tissue, with potential long-term effects such as reactive airways dysfunction syndrome (RADS) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is utilized in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

- Case Study : In a study focused on developing new anti-cancer agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on tumor cell proliferation. The results indicated promising activity against specific cancer lines, suggesting potential for further development into therapeutic agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules.

- Example Reaction : It can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable for creating diverse chemical entities.

Materials Science

In materials science, this compound is used to modify polymers and develop new materials with desirable properties.

- Application : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, which is crucial for applications in coatings and adhesives.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of drug candidates with enhanced pharmacological properties |

| Organic Synthesis | Intermediate for nucleophilic substitution reactions |

| Materials Science | Modification of polymers for improved thermal and chemical resistance |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Substituted benzyl bromides are distinguished by substituent type, position, and electronic effects. Below is a comparative analysis:

Reactivity Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize transition states in SN₂ reactions, enhancing reactivity. For example, 3,5-bis(trifluoromethyl)benzyl bromide reacts rapidly in nucleophilic substitutions due to dual -CF₃ groups . In contrast, electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) reduce reactivity by destabilizing the leaving group. However, this compound exhibits a balance, where the -CF₃ group at C3 offsets the ethoxy group’s deactivating effect at C4 .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl bromide) face steric hindrance, limiting their use in Hammett studies . Para-substituted analogs (e.g., 4-(Trifluoromethyl)benzyl bromide) are more reactive but less stable than meta-substituted derivatives .

Research Findings and Mechanistic Insights

Hammett Parameter Analysis

A study comparing mono-substituted benzyl bromides revealed that substituents with negative Hammett constants (σₘ or σₚ < 0, e.g., -OCH₃) slow reaction rates, while positive constants (σ > 0, e.g., -CF₃, -NO₂) accelerate them. For example:

- -CF₃ (σₘ = 0.43) : Increases reactivity by stabilizing the transition state via inductive withdrawal.

- -OCH₂CH₃ (σₚ = -0.25) : Reduces reactivity through resonance donation .

In this compound, the opposing electronic effects result in moderate reactivity, suitable for controlled synthetic pathways .

Stability and Handling

- Hazards : Most benzyl bromides (e.g., 4-(Trifluoromethyl)benzyl bromide) are corrosive (H314) and require handling under inert conditions .

- Storage : Liquid derivatives (e.g., 4-(Trifluoromethoxy)benzyl bromide) are stored at room temperature, while solids (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl bromide) require controlled environments .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-ethoxy-3-(trifluoromethyl)benzyl bromide generally involves:

- Introduction of the trifluoromethyl group on the aromatic ring.

- Installation of the ethoxy substituent at the para or meta position relative to the trifluoromethyl group.

- Bromination of the benzylic position to form the benzyl bromide moiety.

This sequence can be achieved through multi-step organic synthesis involving electrophilic aromatic substitution, nucleophilic substitution, and radical bromination reactions.

Specific Preparation Routes

Bromination of 4-Ethoxy-3-(trifluoromethyl)toluene

A common approach is to start from 4-ethoxy-3-(trifluoromethyl)toluene, which is then selectively brominated at the benzylic methyl group to yield the benzyl bromide.

-

- Use of brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., benzoyl peroxide or AIBN).

- Solvent: Carbon tetrachloride or dichloromethane.

- Temperature: Typically reflux or controlled heating around 70-80°C.

-

- Radical bromination at the benzylic position via homolytic cleavage of NBS.

-

- Formation of this compound with good selectivity and yield.

This method is widely used due to its straightforwardness and efficiency in introducing bromine at the benzylic position without affecting the aromatic substituents.

Etherification Followed by Bromination

Alternatively, the synthesis can proceed via:

- Starting from 3-(trifluoromethyl)benzyl bromide.

Performing an etherification reaction to introduce the ethoxy group at the 4-position of the aromatic ring.

-

- Use of sodium ethoxide or potassium carbonate as base.

- Solvent: Acetone or dimethylformamide (DMF).

- Temperature: Room temperature to mild heating (25-60°C).

-

- If starting from the corresponding benzyl alcohol, bromination can be performed using hydrobromic acid or phosphorus tribromide (PBr3).

This route is advantageous when the trifluoromethylbenzyl bromide is commercially available or easily prepared, allowing for late-stage functionalization.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Radical Bromination | N-bromosuccinimide, benzoyl peroxide, CCl4 | Reflux (~80°C) | 3-6 hours | 75-85 | Selective benzylic bromination |

| Etherification | Sodium ethoxide, acetone | 25-60°C | 12-24 hours | 80-90 | Nucleophilic substitution on aromatic ring |

| Bromination of alcohol | PBr3 or HBr | 0-30°C | 1-3 hours | 70-80 | Conversion of benzyl alcohol to bromide |

Research Findings and Optimizations

Photoredox Catalysis: Recent literature reports photoredox catalysis methods for trifluoromethylation and subsequent bromination steps, using tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate as a catalyst under irradiation in acetonitrile. This method allows mild reaction conditions and improved selectivity for trifluoromethylbenzyl bromides, potentially adaptable for the ethoxy-substituted analogs.

Acid-Mediated Bromination: Hydrobromic acid in acetic acid or acetic anhydride mixtures at 0-30°C is effective for introducing bromine at benzylic positions, providing clean conversion with minimal side reactions.

Base Selection in Etherification: Potassium carbonate and sodium carbonate with catalytic 4-dimethylaminopyridine (DMAP) are preferred bases for etherification steps due to their mildness and efficiency, enabling high yields without decomposition of sensitive trifluoromethyl groups.

Representative Synthetic Scheme

Step 1: Starting Material

4-Ethoxy-3-(trifluoromethyl)toluene

Step 2: Radical Bromination

NBS, benzoyl peroxide, CCl4, reflux → this compound

Alternatively,

Step 1: Starting Material

3-(Trifluoromethyl)benzyl bromide

Step 2: Etherification

Sodium ethoxide, acetone, RT → this compound

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic benzylic proton signal shifts downfield upon bromination; aromatic protons show splitting consistent with substitution pattern.

- FTIR: C–Br stretching vibrations around 500-600 cm⁻¹; characteristic CF3 stretching near 1200 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with C9H10BrF3O (molecular weight approx. 280 g/mol).

- Purity: Confirmed by GC-MS and HPLC analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination | 4-Ethoxy-3-(trifluoromethyl)toluene | NBS, benzoyl peroxide, CCl4, reflux | High selectivity; straightforward | Requires radical initiators |

| Etherification + Bromination | 3-(Trifluoromethyl)benzyl bromide | Sodium ethoxide, acetone; PBr3 or HBr | Modular; late-stage functionalization | Multi-step; sensitive reagents |

| Photoredox Catalysis | Aromatic precursors | Ru(bpy)3 catalyst, irradiation, acetonitrile | Mild conditions; high selectivity | Requires specialized equipment |

| Acid-Mediated Bromination | Benzyl alcohol derivatives | Hydrobromic acid in acetic acid/anhydride | Clean reaction; scalable | Acid-sensitive substrates caution |

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, and what are the critical reaction conditions?

- Methodological Answer : A common approach involves nucleophilic substitution using precursors like 3-chloro-4-(trifluoromethoxy)benzyl bromide. For example, reaction with phthalimide in DMF at 80°C in the presence of potassium carbonate (5.6 g phthalimide, 7.15 g K₂CO₃ per 10 g starting material), followed by aqueous workup and methylamine treatment (40% aqueous solution, 100°C for 8 hours) to yield intermediates. Purification involves filtration, washing with water, and drying in vacuo .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer : Key NMR signals include a singlet at δ 3.71 ppm (CH₂Br group) and aromatic resonances between δ 7.37–7.63 ppm (substituted benzene ring). Integration ratios and splitting patterns confirm substituent positions. For advanced validation, ¹³C NMR can corroborate carbon environments, particularly the trifluoromethoxy (CF₃O) group’s deshielding effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific SDS data for this compound is limited, analogous benzyl bromides (e.g., 4-chlorobenzyl bromide) require fume hood use, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Store at 2–8°C in airtight containers, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The CF₃O group enhances electrophilicity at the benzylic carbon by stabilizing transition states via inductive effects. Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzyl bromide) show faster SN₂ kinetics (XLogP3 = 3.7 vs. ~2.5 for methoxy derivatives), attributed to increased lipophilicity and reduced steric hindrance .

Q. What experimental strategies minimize elimination side-products during alkylation reactions with this bromide?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and suppress E2 pathways. Optimize base strength (e.g., K₂CO₃ instead of stronger bases like NaH) and maintain temperatures ≤80°C. Kinetic monitoring via TLC (Rf comparison with standards) helps identify optimal reaction times .

Q. How can mass spectrometry resolve discrepancies in molecular ion fragmentation patterns of derivatives?

- Methodological Answer : High-resolution MS (HRMS) differentiates isotopic clusters (e.g., ⁷⁹Br/⁸¹Br at m/z 255.03). For derivatives like N-alkylated products, collision-induced dissociation (CID) can map fragmentation pathways. Cross-reference with PubChem or NIST databases (e.g., exact mass 253.95541 g/mol) ensures accuracy .

Q. What are the challenges in characterizing byproducts from coupling reactions involving this benzyl bromide?

- Methodological Answer : Byproducts like dehalogenated intermediates or dimeric adducts require LC-MS/MS with reverse-phase columns (C18, 7 cm migration distance). Normal-phase TLC (silica gel, ethyl acetate/hexane) with UV/fluorescence detection aids in preliminary identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.